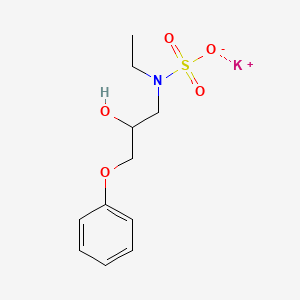![molecular formula C21H34N2O4 B6122649 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of beta-2 adrenergic receptor signaling pathways in various physiological and biochemical processes.
作用机制
1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol acts as a competitive antagonist of beta-2 adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). By blocking the binding of these ligands to beta-2 adrenergic receptors, 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol inhibits downstream signaling pathways that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol depend on the specific signaling pathways that are affected by beta-2 adrenergic receptor blockade. For example, in cardiac tissue, beta-2 adrenergic receptor signaling can increase heart rate and contractility, and 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol can block these effects. In pulmonary tissue, beta-2 adrenergic receptor signaling can relax smooth muscle and increase airway diameter, and 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol can block these effects. In adipose tissue, beta-2 adrenergic receptor signaling can stimulate lipolysis (breakdown of fat), and 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol can block this effect.
实验室实验的优点和局限性
One advantage of using 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol in lab experiments is its high selectivity for beta-2 adrenergic receptors, which allows researchers to specifically study the effects of beta-2 adrenergic receptor signaling without interference from other signaling pathways. However, a limitation of using 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol is that it may not fully replicate the effects of genetic or pharmacological knockout of beta-2 adrenergic receptors, which can result in compensatory changes in other signaling pathways.
未来方向
There are several future directions for research involving 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol. One direction is to study the effects of beta-2 adrenergic receptor signaling in different tissue types and disease states using animal models and human subjects. Another direction is to investigate the potential therapeutic applications of beta-2 adrenergic receptor antagonists, including 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, in conditions such as asthma, chronic obstructive pulmonary disease, and heart failure. Additionally, future research could focus on developing more selective and potent beta-2 adrenergic receptor antagonists for use in scientific research and clinical practice.
合成方法
The synthesis of 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol involves several steps, starting with the reaction of 6-methoxy-2-nitrophenol with 2-chloromethyl cyclohexylamine to form 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-2-nitroethane. This intermediate compound is then reduced with sodium dithionite to form 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol.
科学研究应用
1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and biochemical processes. For example, it has been used to investigate the effects of beta-2 adrenergic receptor signaling on cardiac function, pulmonary function, and glucose metabolism.
属性
IUPAC Name |
1-[2-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-25-20-9-5-6-17(14-22-18-7-3-2-4-8-18)21(20)27-16-19(24)15-23-10-12-26-13-11-23/h5-6,9,18-19,22,24H,2-4,7-8,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAMHLRSYHFQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6122576.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)

![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)
![2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6122598.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6122603.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)

![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)
![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)